molecular formula C10H10ClNO2 B13158633 2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde

2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13158633
M. Wt: 211.64 g/mol
InChI Key: ZLPCIIYIFDPRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . This compound is a benzaldehyde derivative, characterized by the presence of a chloro group and a hydroxyazetidinyl group attached to the benzene ring. It is known for its versatility in various research and development projects .

Preparation Methods

The synthesis of 2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyazetidinylbenzene derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and development applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10ClNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2

InChI Key

ZLPCIIYIFDPRFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C(=CC=C2)Cl)C=O)O

Origin of Product

United States

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